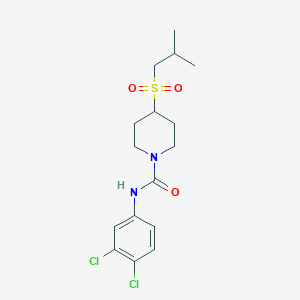

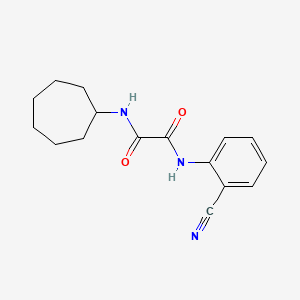

![molecular formula C11H13N3O2S B2643945 2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide CAS No. 667414-31-5](/img/structure/B2643945.png)

2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(Cyanoacetyl)amino]-5-isopropylthiophene-3-carboxamide is a compound used for proteomics research . It has a molecular formula of C11H13N3O2S and a molecular weight of 251.31 .

Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some methods include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Wissenschaftliche Forschungsanwendungen

Heterocyclic Synthesis with Thiophene-2-Carboxamide

3-Amino-4-cyano-N-phenylaminothiophene-2-carboxamide was synthesized and showed potential as new antibiotic and antibacterial drugs. This research is important in the development of new drugs with antibacterial properties (G. Ahmed, 2007).

Synthesis and Antimicrobial Activity of Schiff Bases

2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide, a derivative, was synthesized and its Schiff bases showed antimicrobial activity. This indicates its potential use in combating microbial infections (M. Arora et al., 2012).

Organocatalyzed Aqueous Conditions in Synthesis

A study demonstrated the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, highlighting a method for synthesizing derivatives of thiophene-3-carboxamide under mild conditions (M. S. Abaee et al., 2013).

Versatile Route to 2-Quinoline-3-Carboxamides

Cyanoacetamides were used as starting materials for synthesizing arrays of 2-aminoquinoline-3-carboxamides. This research opens up possibilities for creating a variety of derivatives from cyanoacetamides (Kan Wang et al., 2012).

Synthesis and Analysis of Biologically Active Azomethine Derivatives

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide were synthesized and analyzed for potential biological activities, including cytostatic, antitubercular, and anti-inflammatory properties (A. Chiriapkin et al., 2021).

Water Mediated Synthesis and Computational Studies

Synthesized compounds related to thiophene-3-carboxamide showed potential anticancer activity through molecular docking studies, highlighting their role in inhibiting tubulin polymerization (R. Jayarajan et al., 2019).

One-Pot Domino Synthesis of Chromene-Carboxamide Derivatives

Efficient one-pot synthesis methods for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives were developed, expanding the possibilities for synthesizing various carboxamide derivatives (M. Gyuris et al., 2011).

Three-Component Gewald Reactions with Cyanoacetamides

General protocols for synthesizing 2-aminothiophene-3-carboxamides from cyanoacetamides were described, illustrating a method for creating a variety of thiophene derivatives (Kan Wang et al., 2010).

Eigenschaften

IUPAC Name |

2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-6(2)8-5-7(10(13)16)11(17-8)14-9(15)3-4-12/h5-6H,3H2,1-2H3,(H2,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKZXXXIKVWYRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(S1)NC(=O)CC#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(2-Chloroacetyl)spiro[1,3-dihydroquinazoline-2,3'-azetidine]-4-one](/img/structure/B2643862.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2643866.png)

![2-Fluoro-N-[2-(3-methoxy-4-methylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2643871.png)

![4-({[3-(Trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B2643872.png)

![N-cyclopentyl-2-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2643873.png)

![N-(2-ethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2643877.png)

![6-ethyl-1,3-dimethyl-5-(methylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2643881.png)

![3-[[3-(1H-benzimidazol-2-yl)-8-methoxychromen-2-ylidene]amino]benzonitrile](/img/structure/B2643882.png)